Inosine, 2'-deoxy-6-thio-
Overview
Description
Inosine, 2’-deoxy-6-thio- is a modified nucleoside analog where the oxygen atom at the 6th position of the purine ring is replaced by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxy-6-thioinosine typically involves the modification of 2’-deoxyinosine. One common method includes the use of Lawesson’s reagent to replace the oxygen atom with a sulfur atom. The process involves several steps, including protection of hydroxyl groups, thionation, and deprotection .
Industrial Production Methods
Industrial production methods for 2’-deoxy-6-thioinosine are not well-documented in the literature. the synthesis generally follows similar steps as laboratory methods, with optimization for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2’-deoxy-6-thioinosine undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of the thio group to a thiol.
Substitution: Nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkyl or acyl thioethers.
Scientific Research Applications
2’-deoxy-6-thioinosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleosides.
Biology: Studied for its role in DNA and RNA interactions, particularly in the context of gene expression and regulation.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 2’-deoxy-6-thioinosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. It targets enzymes involved in nucleotide metabolism, such as inosine monophosphate dehydrogenase, leading to the inhibition of DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
6-Thioguanine: Another thiopurine analog used in cancer treatment.
2’-deoxy-6-thioguanosine: Similar structure with a sulfur atom at the 6th position.
6-Mercaptopurine: A thiopurine analog used as an immunosuppressant and anticancer agent.
Uniqueness
2’-deoxy-6-thioinosine is unique due to its specific structural modifications, which confer distinct biochemical properties and potential therapeutic applications. Its ability to be incorporated into nucleic acids and disrupt normal cellular processes makes it a valuable tool in research and medicine .
Properties
IUPAC Name |
9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c15-2-6-5(16)1-7(17-6)14-4-13-8-9(14)11-3-12-10(8)18/h3-7,15-16H,1-2H2,(H,11,12,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACLJMMBCDNRJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC=NC3=S)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945040 | |
Record name | 9-(2-Deoxypentofuranosyl)-9H-purine-6-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2239-64-7, 2946-46-5 | |
Record name | Inosine, 2'-deoxy-6-thio- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409366 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Inosine, 2'-deoxy-6-thio- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90557 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002693713 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71260 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(2-Deoxypentofuranosyl)-9H-purine-6-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Mercaptopurine-2-deoxyriboside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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